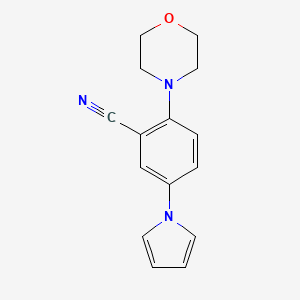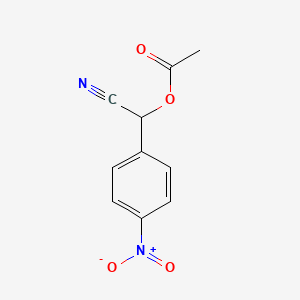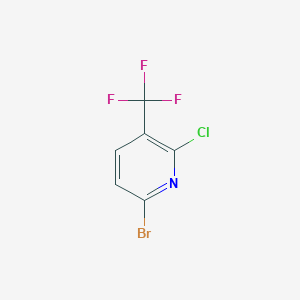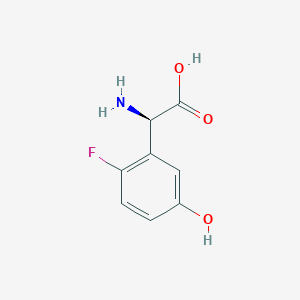
(R)-2-Amino-2-(2-fluoro-5-hydroxyphenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Amino-2-(2-fluoro-5-hydroxyphenyl)acetic acid is an organic compound with a unique structure that includes both an amino group and a hydroxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-2-(2-fluoro-5-hydroxyphenyl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor such as 2-fluoro-5-hydroxybenzaldehyde.
Amination: The precursor undergoes an amination reaction to introduce the amino group. This can be achieved using reagents like ammonia or amines under controlled conditions.
Chiral Resolution: To obtain the ®-enantiomer, chiral resolution techniques such as crystallization or chromatography are employed.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.
Purification: Employing techniques like recrystallization or distillation to purify the final product.
Types of Reactions:
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique structure.
Biomolecular Interactions: Studied for its interactions with biomolecules like proteins and nucleic acids.
Medicine:
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry:
Material Science: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of ®-2-Amino-2-(2-fluoro-5-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include:
Enzyme Inhibition: Inhibiting the activity of enzymes by binding to their active sites.
Receptor Modulation: Modulating receptor activity by acting as an agonist or antagonist.
Comparaison Avec Des Composés Similaires
(S)-2-Amino-2-(2-fluoro-5-hydroxyphenyl)acetic acid: The enantiomer of the compound with different biological activity.
2-Amino-2-(2-fluoro-4-hydroxyphenyl)acetic acid: A structural isomer with variations in chemical properties.
Uniqueness:
Chirality: The ®-enantiomer has specific interactions with chiral environments, making it unique compared to its (S)-enantiomer.
Functional Groups: The presence of both amino and hydroxyphenyl groups provides versatility in chemical reactions and applications.
This detailed article provides a comprehensive overview of ®-2-Amino-2-(2-fluoro-5-hydroxyphenyl)acetic acid, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C8H8FNO3 |
|---|---|
Poids moléculaire |
185.15 g/mol |
Nom IUPAC |
(2R)-2-amino-2-(2-fluoro-5-hydroxyphenyl)acetic acid |
InChI |
InChI=1S/C8H8FNO3/c9-6-2-1-4(11)3-5(6)7(10)8(12)13/h1-3,7,11H,10H2,(H,12,13)/t7-/m1/s1 |
Clé InChI |
GXUZXPLLDXBTQM-SSDOTTSWSA-N |
SMILES isomérique |
C1=CC(=C(C=C1O)[C@H](C(=O)O)N)F |
SMILES canonique |
C1=CC(=C(C=C1O)C(C(=O)O)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


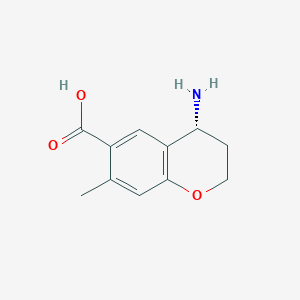

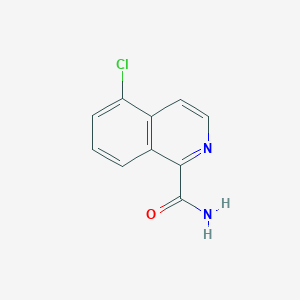
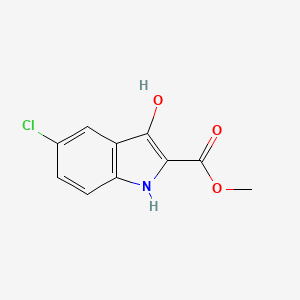
![5-(8-Azabicyclo[3.2.1]oct-2-en-2-yl)-3-isopropyl-1,2,4-oxadiazole](/img/structure/B12972371.png)
![4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B12972375.png)
![4-Chloro-1-methylimidazo[1,5-a]quinoxaline](/img/structure/B12972382.png)
![Ethyl 8-bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B12972388.png)
![2,6-dichloro-3H-imidazo[4,5-c]pyridine](/img/structure/B12972395.png)

![(Z)-Bicyclo[4.2.0]octa-1,3,5-trien-7-one oxime](/img/structure/B12972401.png)
